Cas no 24665-93-8 (1,3-oxazolidin-2-imine)

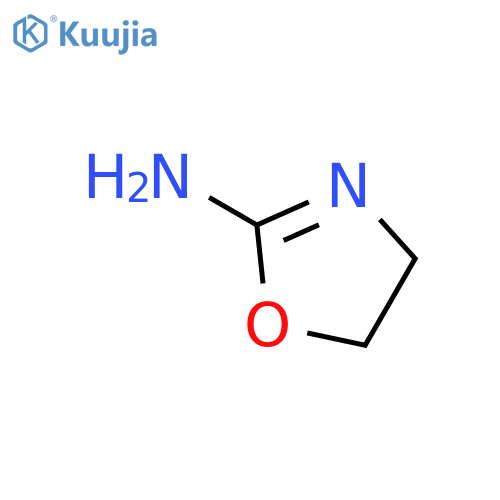

1,3-oxazolidin-2-imine structure

商品名:1,3-oxazolidin-2-imine

1,3-oxazolidin-2-imine 化学的及び物理的性質

名前と識別子

-

- 4,5-Dihydro-1,3-oxazol-2-amine

- 2-Oxazolamine,4,5-dihydro-

- 4,5-dihydrooxazol-2-amine

- 2-amino-2-oxazoline

- 2-amino-4,5-dihydrooxazole

- 2-aminooxazoline

- 2-oxazolamine,4,5-dihydro

- 4,5-Dihydro-oxazol-2-ylamin

- 4,5-dihydro-oxazol-2-ylamine

- amino-oxazoline

- L-aminooxazoline

- 1,3-oxazolidin-2-imine

- aminooxazoline

- EN300-99786

- NSC43138

- iminooxazolidine

- 2-Oxazoline, 2-amino-

- 4,5-Dihydro-2-oxazol-2-amine

- MFCD11168303

- CHEMBL69446

- Z336087916

- AKOS009159127

- CS-0265648

- FT-0722510

- amino oxazoline

- DTXSID50285885

- AKOS006221228

- BDBM50078037

- 2-oxazolamine, 4,5-dihydro-

- Oxazolidin-(2Z)-ylideneamine

- YAXGBZDYGZBRBQ-UHFFFAOYSA-N

- NSC-43138

- 82WC5KQ7SW

- 24665-93-8

- DA-07729

-

- MDL: MFCD11168303

- インチ: InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)

- InChIKey: YAXGBZDYGZBRBQ-UHFFFAOYSA-N

- ほほえんだ: O1CCN=C1N

計算された属性

- せいみつぶんしりょう: 86.04800

- どういたいしつりょう: 86.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 78.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 密度みつど: 1.44

- ふってん: 148.5°Cat760mmHg

- フラッシュポイント: 43.6°C

- 屈折率: 1.591

- PSA: 47.61000

- LogP: -0.53280

1,3-oxazolidin-2-imine セキュリティ情報

1,3-oxazolidin-2-imine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-oxazolidin-2-imine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1229050-1g |

1,3-oxazolidin-2-imine |

24665-93-8 | 95% | 1g |

$150.0 | 2023-09-01 | |

| Chemenu | CM430877-250mg |

2-Oxazolamine, 4,5-dihydro- |

24665-93-8 | 95%+ | 250mg |

$488 | 2023-02-16 | |

| Enamine | EN300-99786-0.1g |

1,3-oxazolidin-2-imine |

24665-93-8 | 95.0% | 0.1g |

$22.0 | 2025-03-21 | |

| Enamine | EN300-99786-0.25g |

1,3-oxazolidin-2-imine |

24665-93-8 | 95.0% | 0.25g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-99786-5.0g |

1,3-oxazolidin-2-imine |

24665-93-8 | 95.0% | 5.0g |

$304.0 | 2025-03-21 | |

| Enamine | EN300-99786-10.0g |

1,3-oxazolidin-2-imine |

24665-93-8 | 95.0% | 10.0g |

$607.0 | 2025-03-21 | |

| Chemenu | CM430877-500mg |

2-Oxazolamine, 4,5-dihydro- |

24665-93-8 | 95%+ | 500mg |

$760 | 2023-02-16 | |

| abcr | AB508760-250mg |

4,5-Dihydro-1,3-oxazol-2-amine; . |

24665-93-8 | 250mg |

€176.50 | 2024-04-18 | ||

| Chemenu | CM430877-10g |

2-Oxazolamine, 4,5-dihydro- |

24665-93-8 | 95%+ | 10g |

$1940 | 2024-07-28 | |

| 1PlusChem | 1P002PFJ-10g |

2-Oxazolamine, 4,5-dihydro- |

24665-93-8 | 95% | 10g |

$867.00 | 2024-05-21 |

1,3-oxazolidin-2-imine 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

24665-93-8 (1,3-oxazolidin-2-imine) 関連製品

- 375855-07-5(4,5-Dihydrooxazol-2-amine Hydrochloride)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬